molecular formula C4H3KN2O2S B2596448 Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate CAS No. 1864015-33-7

Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B2596448
CAS No.: 1864015-33-7
M. Wt: 182.24
InChI Key: POUFPTLBFFPOEG-UHFFFAOYSA-M
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Description

Potassium 5-Methyl-1,3,4-thiadiazole-2-carboxylate is a versatile chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features the 1,3,4-thiadiazole pharmacophore, a privileged structure in the development of bioactive molecules. The primary value of this heterocyclic core lies in its role as a bioisostere of pyrimidine, the foundational structure of several nucleic acids. This characteristic allows derivatives built upon this scaffold to potentially interfere with DNA replication processes, making them compelling candidates in anticancer research . The inherent mesoionic nature of the 1,3,4-thiadiazole ring enhances the capacity of resulting compounds to cross cellular membranes and interact with biological targets, contributing to promising oral absorption and bioavailability profiles. Furthermore, the presence of sulfur in the ring structure creates regions of low electron density (σ-holes) that can facilitate stronger interactions with target proteins . Researchers can utilize the carboxylate group on this potassium salt for further functionalization, such as amide coupling reactions, to create diverse libraries of compounds for biological screening. This reagent is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

potassium;5-methyl-1,3,4-thiadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S.K/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUFPTLBFFPOEG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3KN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864015-33-7
Record name potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and recrystallizing the residue from a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring purity and yield through appropriate purification techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce esters or amides.

Scientific Research Applications

Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate represents a versatile chemical compound with significant scientific and industrial applications. This comprehensive analysis explores its multifaceted research potential across various domains.

Chemical Research

The compound serves as a critical building block in organic synthesis, enabling researchers to develop more complex molecular structures. Its unique chemical properties make it valuable for:

  • Synthesizing novel heterocyclic compounds
  • Creating intermediate molecules for advanced chemical research
  • Exploring structure-activity relationships in organic chemistry

Biological Research

Potential Biological Activities

  • Antimicrobial Investigation : Preliminary studies suggest potential antimicrobial properties
  • Pharmaceutical Intermediates : Used in developing potential therapeutic compounds
  • Molecular Targeting : Demonstrates interactions with specific biochemical pathways

Agricultural Applications

The compound shows promising characteristics for agricultural research:

  • Potential development of pesticide intermediates
  • Exploration of plant disease control mechanisms
  • Synthesis of agricultural chemical derivatives

Molecular Characterization

Key Molecular Properties

  • Molecular Formula : Precise chemical composition enabling targeted research
  • Structural Uniqueness : Five-membered heterocyclic ring with nitrogen and sulfur atoms
  • Reactivity : High potential for chemical transformations

Synthetic Approaches

  • Reaction Conditions : Controlled synthesis under specific temperature and pressure
  • Purification Techniques : Advanced chromatographic and crystallization methods
  • Characterization : Spectroscopic and analytical techniques for comprehensive molecular analysis

Comparative Molecular Properties

PropertyThis compoundSimilar Compounds
ReactivityHighModerate
Biological PotentialPromisingVariable
Synthetic ComplexityModerateLow to High

Emerging Research Directions

Future Research Opportunities

  • Advanced pharmaceutical screening
  • Novel material development
  • Enhanced agricultural chemical design

Limitations and Considerations

While the compound demonstrates significant research potential, further comprehensive studies are required to:

  • Validate its full biological activity spectrum
  • Explore complete molecular interaction mechanisms
  • Develop standardized research protocols

Comparison with Similar Compounds

Key Observations :

  • Substituents : Electron-withdrawing groups (e.g., iodo, cyclopropyl) enhance stability and modulate bioactivity compared to methyl .
  • Counterions : Potassium and lithium salts exhibit higher solubility in polar solvents than ethyl esters, favoring pharmaceutical applications .

Physicochemical Properties

Property Ethyl Ester Potassium Oxadiazole Lithium Thiadiazole
Solubility Low in water High (ionic nature) Moderate
Boiling Point/Decomposition 268.4°C Decomposes >250°C Not reported
Stability Stable under dry conditions Hygroscopic Sensitive to moisture

Biological Activity

Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that has garnered attention in scientific research due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring structure, which is crucial for its biological activity. The presence of sulfur in the ring allows for unique interactions with biological targets that are not possible with compounds containing only nitrogen or oxygen. Its molecular formula is C5H6N2O2SC_5H_6N_2O_2S, and it has a molecular weight of approximately 186.23 g/mol.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies have shown its effectiveness in inhibiting the growth of pathogens such as:

Microorganism Activity
Staphylococcus aureusInhibition of growth
Escherichia coliModerate activity
Candida albicansSignificant antifungal effect

The mechanism of action involves interference with the synthesis of essential biomolecules in microorganisms, leading to cell death .

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer activity . For instance:

  • Cytotoxic Effects : Some derivatives have shown promising cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
  • Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study: Cytotoxic Activity

A study evaluated the cytotoxic effects of this compound derivatives on cancer cell lines. The results showed:

Cell Line IC50 (µM) Effect
MCF-715.2Induces apoptosis
A54920.5Cell cycle arrest

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound exhibits other notable biological activities:

  • Antioxidant Activity : Some studies suggest that it may possess antioxidant properties that help protect cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary research indicates potential anti-inflammatory effects; however, further studies are needed to confirm these findings .

Q & A

Q. Basic Properties

  • Solubility : Poor aqueous solubility (<1 mg/mL) necessitates DMSO or ethanol as solvents for in vitro studies .
  • Stability : Hygroscopic nature requires storage under anhydrous conditions (-20°C) to prevent hydrolysis .

Advanced Salt Engineering
Potassium salts enhance solubility compared to lithium or sodium analogs. For example, Raltegravir potassium (a structurally related antiviral) shows improved bioavailability due to ionic interactions in physiological buffers . Thermal analysis (DSC/TGA) can optimize salt forms for controlled-release formulations .

How can computational methods aid in studying its bioactivity?

Basic Docking Studies
Molecular docking (e.g., AutoDock Vina) predicts binding affinity to bacterial targets like dihydrofolate reductase or fungal cytochrome P450. Use PDB IDs 1UYG or 5TZ1 for homology modeling .

Advanced QSAR Models
Quantitative structure-activity relationship (QSAR) analysis correlates substituent effects (e.g., methyl vs. phenyl groups) with antimicrobial potency. Contradictions in activity data (e.g., higher efficacy in vitro vs. in vivo) may reflect poor membrane penetration, modeled via logP and PSA values .

What analytical strategies address discrepancies in reported biological data?

Q. Basic Reproducibility Checks

  • Strain-Specific Variability : Use ATCC reference strains to standardize assays.
  • Culture Conditions : Control pH, temperature, and nutrient availability to minimize variability .

Advanced Metabolomic Profiling
LC-MS/MS identifies metabolites generated during bacterial exposure. For example, inconsistent antifungal activity against Aspergillus niger may arise from differential expression of efflux pumps, detectable via transcriptomics .

How is purity assessed, and what are common byproducts?

Q. Basic Purity Analysis

  • HPLC : C18 columns with UV detection at 254 nm; retention time compared to standards.
  • TLC : Ethyl acetate/hexane (3:7) mobile phase; Rf ~0.5 .

Advanced Byproduct Characterization
Common byproducts include unreacted ethyl ester precursors or disulfide dimers. High-resolution ESI-MS and 13C-NMR differentiate these species. For example, a peak at δ 170 ppm indicates residual carboxylate esters .

What role do counterions play in its reactivity and stability?

Basic Ion Selection
Potassium enhances crystallinity and shelf life compared to lithium, which may form hydrates. Sodium salts are avoided due to hygroscopicity .

Advanced Coordination Chemistry
Potassium’s larger ionic radius facilitates stronger ion-dipole interactions with polar solvents, improving solubility. XPS or FTIR studies reveal how counterions influence electron density on the thiadiazole ring, affecting nucleophilic substitution rates .

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